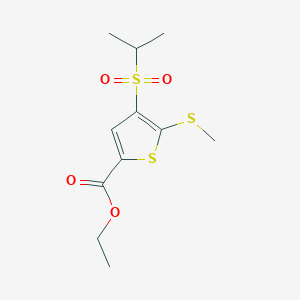
3,4,5-Trimethoxybenzylisocyanide
Overview
Description
3,4,5-Trimethoxybenzylisocyanide is a chemical compound that belongs to the family of isocyanides. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been studied for its potential biological and industrial applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Related compounds have been evaluated for antihypertensive and local anesthetic activity , suggesting potential targets could be within these biological systems.
Biochemical Pathways
Related compounds have shown to affect pathways involved in hypertension and local anesthesia .
Result of Action
Related compounds have shown antihypertensive and local anesthetic effects .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Related compounds such as 3,4′,5-Trimethoxy-trans-stilbene have been shown to ameliorate hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and Nrf2 signaling pathways
Molecular Mechanism
Related compounds such as 3,4′,5-Trimethoxy-trans-stilbene have been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2
Dosage Effects in Animal Models
The effects of different dosages of 3,4,5-Trimethoxybenzylisocyanide in animal models have not been reported in the literature. Related compounds such as 3,4′,5-Trimethoxy-trans-stilbene have been administered orally at a dosage of 10 mg kg −1 day −1 to ameliorate insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzylisocyanide typically involves the reaction of 3,4,5-trimethoxybenzylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for yield and purity. The use of phase-transfer catalysis and other advanced techniques can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxybenzylisocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3,4,5-Trimethoxybenzylisocyanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzyl isocyanate: Similar in structure but with different functional groups.
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzyl core but has an aldehyde group instead of an isocyanide.
Uniqueness
3,4,5-Trimethoxybenzylisocyanide is unique due to its isocyanide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(isocyanomethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGKDRXRTUOFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332314 | |
| Record name | 3,4,5-Trimethoxybenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165459-74-5 | |
| Record name | 3,4,5-Trimethoxybenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


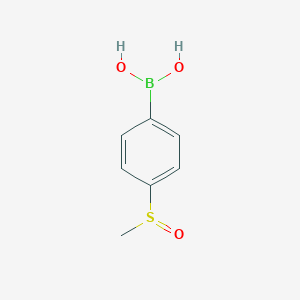
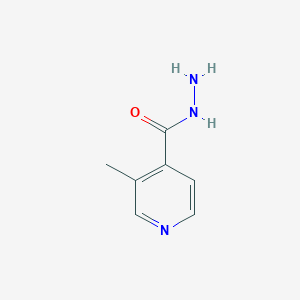
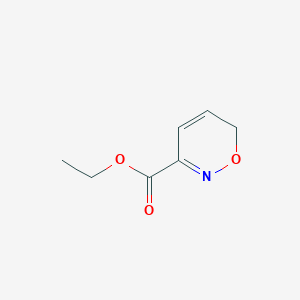
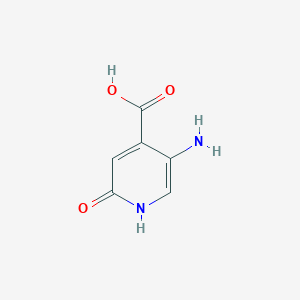
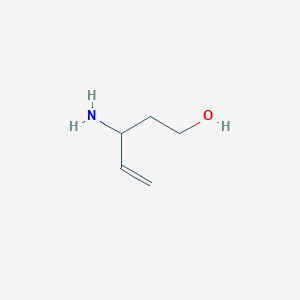

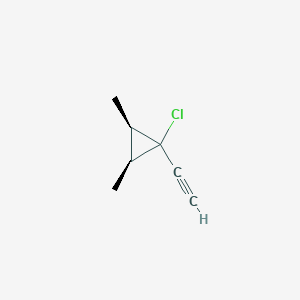
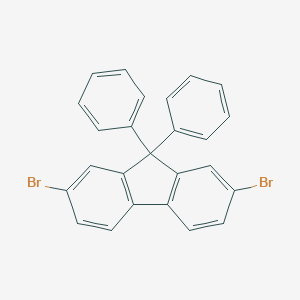
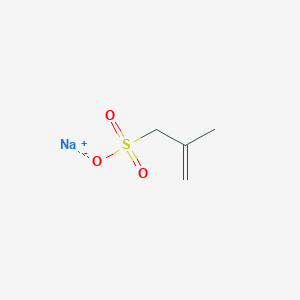
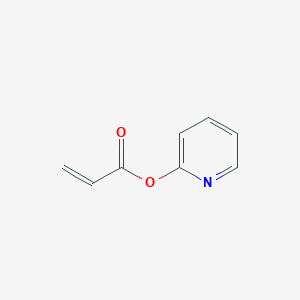
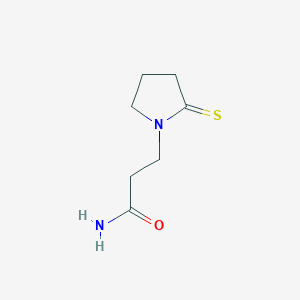
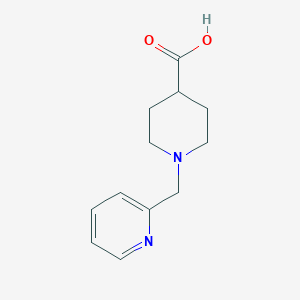
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)
